![molecular formula C12H17NO2 B3819476 N-[2-(4-methoxyphenyl)ethyl]propanamide CAS No. 67191-51-9](/img/structure/B3819476.png)
N-[2-(4-methoxyphenyl)ethyl]propanamide
説明
“N-[2-(4-methoxyphenyl)ethyl]propanamide” is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides . The molecular formula is C12H17NO2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 207.269 Da .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 207.2689 . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用
Bioactive Constituents in Natural Products
- Capsicum annuum Compounds : A study identified a variety of amide compounds from the stems of Capsicum annuum, including a new amide resembling the structure of N-[2-(4-methoxyphenyl)ethyl]propanamide. These findings suggest potential bioactivity in natural product research (Chen, Yeh, & Yang, 2011).
Antioxidant and Anticancer Activities
- Novel Derivatives with Enhanced Activity : Research into derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to this compound, demonstrated significant antioxidant and anticancer activities. These derivatives were found to be more effective than traditional antioxidants like ascorbic acid and showed cytotoxicity against specific cancer cell lines (Tumosienė et al., 2020).
Melatonin Receptor Binding
- Melatonin Receptor Analogs : A series of substituted phenylalkyl amides were synthesized to investigate their binding affinity with the melatonin receptor. These studies help in understanding the binding site of the receptor, with some compounds like N-propanoyl-3-(3-methoxyphenyl)propanamine demonstrating high binding affinity. This research provides insights into the development of new melatonin receptor ligands (Garratt et al., 1996).
Antimicrobial and Antifungal Properties
- Potential Antibacterial and Antifungal Agents : Synthesis and testing of various 2-(6-methoxy-2-naphthyl)propionamide derivatives, closely related to this compound, revealed significant antibacterial and antifungal activities. These studies indicate the potential of such compounds as new antimicrobial agents (Helal et al., 2013).
Photoreactions in Organic Chemistry
- Photoreactions of Related Compounds : Studies on the photoreactions of N,N-dimethylpyruvamide, structurally related to this compound, in different alcohols provided insightsinto the reaction pathways and product distribution. This research is crucial for understanding the photoreactivity of similar compounds in organic chemistry (Shima et al., 1984).
Antinociceptive Activity
- Derivatives with Analgesic Properties : Research into [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide and propanamide derivatives showcased their antinociceptive (pain-relieving) activity. Compounds in these series were found to be more effective than aspirin in some cases, suggesting their potential as analgesic agents (Doğruer et al., 2000).
PET Imaging Studies
- PET Imaging Agents : Studies involving [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, a compound structurally similar to this compound, have been conducted for the investigation of the serotonergic neurotransmission using positron emission tomography (PET). This illustrates the compound's application in neuroimaging and brain research (Plenevaux et al., 2000).
作用機序
Target of Action
N-[2-(4-methoxyphenyl)ethyl]propanamide is a small molecule that primarily targets Cathepsin S , a lysosomal cysteine protease . Cathepsin S plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .
Mode of Action
The compound interacts with Cathepsin S, potentially inhibiting its activity
Biochemical Pathways
The inhibition of Cathepsin S can affect various biochemical pathways, particularly those involving antigen presentation and bone remodeling . The downstream effects of these changes can have significant impacts on immune response and bone health.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with Cathepsin S . By inhibiting Cathepsin S, the compound could potentially modulate immune responses and bone remodeling processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the activity of Cathepsin S is known to be optimal at acidic pH, which is typical of the lysosomal environment where the enzyme is usually found .
生化学分析
Biochemical Properties
N-[2-(4-methoxyphenyl)ethyl]propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with certain receptors, potentially modulating their activity and influencing cellular responses.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it can enhance synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity . This can impact cell signaling pathways, gene expression, and cellular metabolism. In non-neuronal cells, this compound may influence cell proliferation, differentiation, and apoptosis through its interactions with specific receptors and signaling molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of acetylcholinesterase and prolonged cholinergic signaling, potentially affecting cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects. At higher doses, it may lead to toxic effects, including overstimulation of cholinergic pathways, muscle weakness, and respiratory distress . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function and behavior.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation through enzymatic reactions, including hydroxylation and dealkylation . These metabolic processes can produce active or inactive metabolites, influencing the compound’s overall activity and duration of action. The interaction with specific enzymes and cofactors during metabolism can also affect metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, depending on its physicochemical properties . Transporters such as organic cation transporters and multidrug resistance proteins may facilitate its cellular uptake and distribution. The localization and accumulation of this compound can influence its activity and effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling. The subcellular localization of this compound is crucial for understanding its precise mechanisms of action and effects on cellular processes.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-12(14)13-9-8-10-4-6-11(15-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEFFZOCDHVGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 6-amino-4-mesityl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B3819406.png)
![4-[2-ethoxy-5-(methoxymethyl)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3819411.png)
![7-amino-5-mesityl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3819415.png)
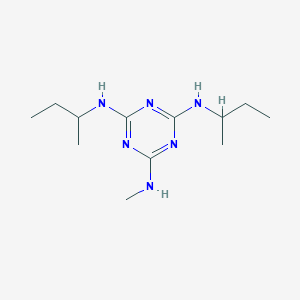
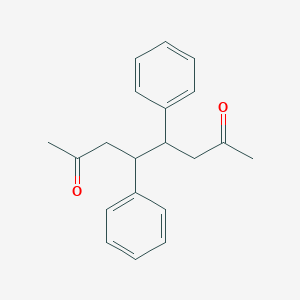
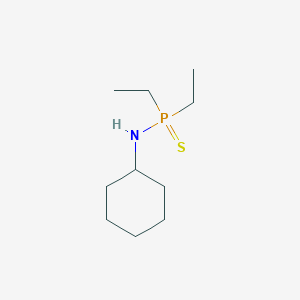
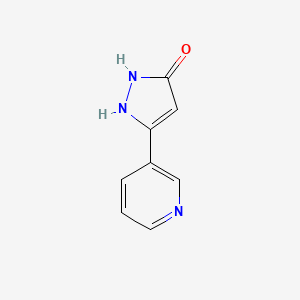

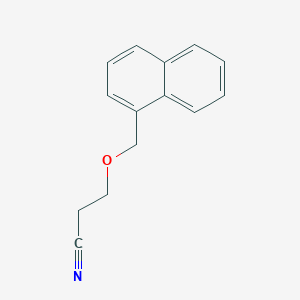
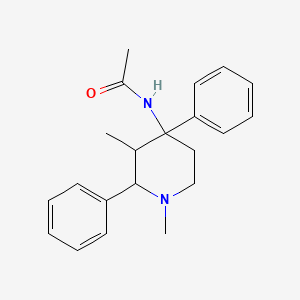
![1-isopropyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3819490.png)
![1-(cyclohexylmethyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3819499.png)